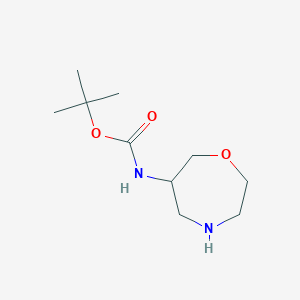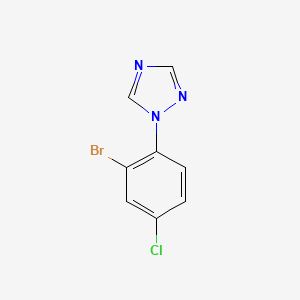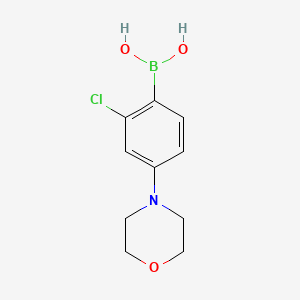
2-氯-4-(吗啉基)苯硼酸
描述
2-Chloro-4-(morpholino)phenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are generally stable and easy to handle, making them important to organic synthesis . This specific compound, 2-Chloro-4-(morpholino)phenylboronic acid, is a white to yellow powder .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(morpholino)phenylboronic acid is C10H14BNO3 . The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The molecule is planar .Chemical Reactions Analysis
Boronic acids, including 2-Chloro-4-(morpholino)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
2-Chloro-4-(morpholino)phenylboronic acid is a solid compound . Like other boronic acids, it is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学研究应用
生物活性分子的制备
2-氯-4-(吗啉基)苯硼酸被用于合成各种生物学和药理学活性化合物。 它能够与其他分子形成稳定的复合物,使其在创建靶向治疗和药物方面具有价值 .
传感应用
硼酸,包括 2-氯-4-(吗啉基)苯硼酸,以其与二醇和强路易斯碱的相互作用而闻名,这使得它们在传感应用中非常有用。 它们可用于检测儿茶酚及其衍生物等物质 .
催化去硼
该化合物可参与催化去硼过程,该过程在有机合成中很重要,特别是在硼酸酯的转化中 .
铃木-宫浦偶联
它也适用于铃木-宫浦偶联反应,这是一种广泛用于在有机化合物和药物合成中形成碳-碳键的方法 .
功能性染料的合成
作用机制
Target of Action
The primary target of 2-Chloro-4-(morpholino)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It’s known that boronic acids, in general, are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . This solubility profile may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The result of the action of 2-Chloro-4-(morpholino)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
安全和危害
未来方向
属性
IUPAC Name |
(2-chloro-4-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYQLUYOAZSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCOCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



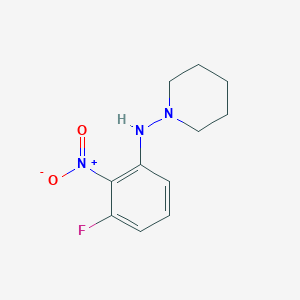
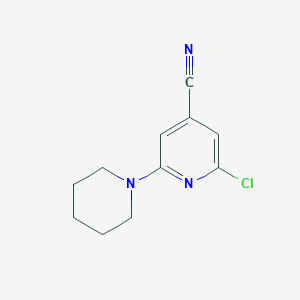
amine](/img/structure/B1407304.png)
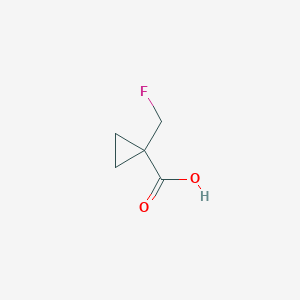
![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)


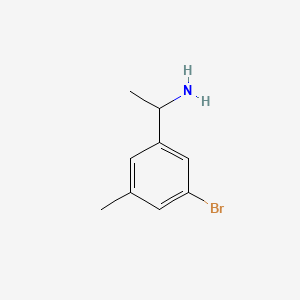

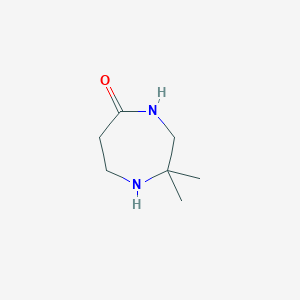
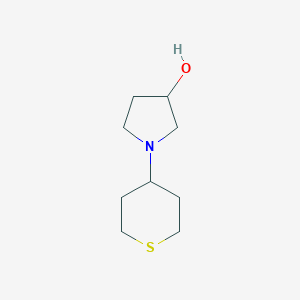
![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
